
フェニルアセチリドリチウム
概要
説明
Lithium phenylacetylide, also known as Lithium phenylacetylide, is a useful research compound. Its molecular formula is C8H5Li and its molecular weight is 108.1 g/mol. The purity is usually 95%.
The exact mass of the compound Lithium phenylacetylide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Lithium phenylacetylide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium phenylacetylide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
エネルギー貯蔵デバイス
フェニルアセチリドリチウムは、高度なリチウムイオン電池(LIB)の開発において重要な役割を果たしています。 これらのバッテリーは、急速に増加する人口のために高い需要がある有望な充電式エネルギー貯蔵デバイスです . この化合物は、理論容量の高い電極材料の開発に使用されています .
ポリマーバインダー
LIBのポリマーバインダーの分野では、フェニルアセチリドリチウムは極めて重要です。 LIBの電極の構造的完全性と安定性を維持するのに役立ちます . この化合物は、ポリフッ化ビニリデン(PVDF)などの市販のバインダーの接着不良、機械的特性の不足、電子およびイオン伝導率の低さの問題を克服するために使用されます .
カルボキシミドの合成
フェニルアセチリドリチウムは、アシルイソシアネートを用いたカルボキシミド類の合成に使用されます . ベンゾイルイソシアネートからモデル化合物である化合物3を合成するために使用されました .
アシル化機構
この化合物は、ワインレブアミドによるフェニルアセチリドリチウムのアシル化機構の研究に使用されています . この研究は、未反応のPhCCLiとの混合凝集体の共鳴についての洞察を提供します .
作用機序
Target of Action
Lithium Phenylacetylide, like other lithium compounds, primarily targets enzymes that have magnesium as a co-factor . The main molecular determinants of lithium action include the inhibition of inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These enzymes play crucial roles in neurotransmission and cellular signal transduction mechanisms .
Mode of Action
Lithium Phenylacetylide interacts with its targets by inhibiting their activity. For instance, it decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system directly .
Biochemical Pathways
Lithium Phenylacetylide affects several biochemical pathways. It interacts with downstream pathways, including Wnt/β-catenin , CREB/brain-derived neurotrophic factor (BDNF) , nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) . These pathways are involved in neurogenesis, cytoprotection, synaptic maintenance, antioxidant response, anti-inflammatory response, and protein homeostasis .
Result of Action
The molecular and cellular effects of Lithium Phenylacetylide’s action include neuroprotection and modulation of neurotransmission . It preserves neuronal function and improves memory in animal models of dementia . It also has neurogenic, cytoprotective, synaptic maintenance, antioxidant, anti-inflammatory, and protein homeostasis properties .
Safety and Hazards
Lithium phenylacetylide is classified as a dangerous substance. It is highly flammable and releases flammable gas when in contact with water . It is harmful if swallowed and can cause severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
生化学分析
Biochemical Properties
Lithium phenylacetylide plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the addition of ethynylbenzene groups to different compounds. One notable interaction is with the enzyme glycogen synthase kinase-3β (GSK-3β), where lithium phenylacetylide acts as an inhibitor, affecting the enzyme’s activity and subsequently influencing various biochemical pathways . Additionally, lithium phenylacetylide can interact with other biomolecules, such as nucleic acids and proteins, through its reactive ethynyl group, leading to modifications in their structure and function.
Cellular Effects
Lithium phenylacetylide has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, lithium phenylacetylide has been shown to inhibit GSK-3β, leading to alterations in the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes involved in apoptosis, circadian rhythms, and neuroprotection, thereby impacting cellular health and function .
Molecular Mechanism
The molecular mechanism of lithium phenylacetylide involves its interaction with various biomolecules at the molecular level. It exerts its effects primarily through the inhibition of GSK-3β, a key enzyme involved in numerous cellular processes. By binding to the active site of GSK-3β, lithium phenylacetylide prevents the enzyme from phosphorylating its substrates, leading to downstream effects on cell signaling and gene expression . Additionally, lithium phenylacetylide can form stable complexes with other biomolecules, such as nucleic acids and proteins, through its reactive ethynyl group, further influencing their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium phenylacetylide can change over time due to its stability and degradation. Studies have shown that lithium phenylacetylide is relatively stable under controlled conditions, but it can degrade over time, especially when exposed to moisture or air . Long-term exposure to lithium phenylacetylide in in vitro and in vivo studies has demonstrated its potential to cause sustained inhibition of GSK-3β, leading to prolonged effects on cellular function and signaling pathways .
Dosage Effects in Animal Models
The effects of lithium phenylacetylide vary with different dosages in animal models. At lower doses, lithium phenylacetylide has been shown to have therapeutic effects, such as neuroprotection and mood stabilization, by inhibiting GSK-3β . At higher doses, it can induce toxic effects, including polydipsia and alterations in gene expression . These threshold effects highlight the importance of careful dosage regulation when using lithium phenylacetylide in experimental settings.
Metabolic Pathways
Lithium phenylacetylide is involved in several metabolic pathways, particularly those related to glucose metabolism and insulin signaling. By inhibiting GSK-3β, lithium phenylacetylide can enhance the phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt) pathway, leading to improved glucose uptake and metabolism . Additionally, lithium phenylacetylide can affect the levels of various metabolites, such as glycogen and inositol, by modulating the activity of enzymes involved in their synthesis and degradation .
Transport and Distribution
Lithium phenylacetylide is transported and distributed within cells and tissues through various mechanisms. It can be actively transported across cell membranes and distributed throughout body water, both intra- and extracellularly . The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific tissues. For example, lithium phenylacetylide is rapidly taken up by the kidney and penetrates more slowly into the liver, bone, and muscle .
Subcellular Localization
The subcellular localization of lithium phenylacetylide is influenced by its interactions with various biomolecules and cellular compartments. It can be directed to specific organelles, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . These interactions can affect the activity and function of lithium phenylacetylide, leading to changes in cellular processes and signaling pathways.
特性
IUPAC Name |
lithium;ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5.Li/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSLYOGEBCFYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[C-]#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392474 | |
| Record name | (Phenylethynyl)lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4440-01-1 | |
| Record name | (Phenylethynyl)lithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium phenylacetylide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does lithium phenylacetylide behave as a nucleophile?
A1: Lithium phenylacetylide acts as a strong nucleophile due to the electron-rich nature of the acetylide anion (PhCC-). It readily attacks electrophilic centers, such as carbonyl groups, imines, and activated alkynes, leading to the formation of new carbon-carbon bonds. [, , , , , ]
Q2: Can lithium phenylacetylide participate in 1,2-addition reactions?
A2: Yes, lithium phenylacetylide readily undergoes 1,2-addition reactions with carbonyl compounds, such as aldehydes and ketones. The acetylide anion adds to the electrophilic carbon of the carbonyl group, forming an alkoxide intermediate. [, ]
Q3: How does lithium phenylacetylide react with diazo compounds?
A3: In the presence of copper(I) salts, lithium phenylacetylide reacts with diazo carbonyl compounds via a [3+2] cycloaddition, ultimately forming pyrazole derivatives as the major product. This inverse electron-demand cycloaddition likely proceeds through a copper-acetylide intermediate. []
Q4: Does lithium phenylacetylide react differently with boron trifluoride compared to other electrophiles?
A4: While lithium phenylacetylide typically acts as a nucleophile, its reaction with boron trifluoride (BF3) takes a different course. Instead of simple addition, the reaction proceeds through a series of fluorine-lithium exchanges, ultimately forming tris(phenylacetylido)borane and lithium tetrafluoroborate (LiBF4). []
Q5: What is the role of lithium phenylacetylide in functionalizing nanocrystalline silicon?
A5: Lithium phenylacetylide reacts with nanocrystalline silicon by adding across silicon-silicon bonds on the surface. This reaction results in the formation of silicon-carbon bonds, effectively functionalizing the silicon surface with phenylacetylene moieties. []
Q6: What is the molecular formula and weight of lithium phenylacetylide?
A6: The molecular formula of lithium phenylacetylide is C8H5Li, and its molecular weight is 100.09 g/mol.
Q7: What spectroscopic techniques are useful for characterizing lithium phenylacetylide?
A7: Lithium phenylacetylide can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy: 6Li, 13C, and 1H NMR spectroscopy provide valuable information about the structure, aggregation state, and dynamics of lithium phenylacetylide in solution. [, , , ]
- IR Spectroscopy: IR spectroscopy can be used to identify the characteristic stretching frequencies of the carbon-carbon triple bond in the acetylide anion. [, ]
Q8: What solvents are commonly used for reactions involving lithium phenylacetylide?
A8: Lithium phenylacetylide is typically prepared and used in ethereal solvents like tetrahydrofuran (THF) and diethyl ether. These solvents can solvate the lithium cation effectively, enhancing the reactivity of the acetylide anion. [, , , , ]
Q9: How does the presence of THF affect the aggregation state of lithium phenylacetylide?
A9: Lithium phenylacetylide exists in equilibrium between dimeric and tetrameric forms in solution. The addition of THF can shift this equilibrium toward the dimeric species. []
Q10: Does lithium phenylacetylide itself act as a catalyst?
A10: While lithium phenylacetylide is primarily used as a stoichiometric reagent, it can participate in reactions where a catalytic amount of a copper(I) salt is employed. For example, in the copper-mediated cycloaddition with diazo compounds, the copper acetylide species formed in situ is likely the active catalytic species. []
Q11: Are there specific applications of lithium phenylacetylide in organic synthesis?
A11: Lithium phenylacetylide finds numerous applications in organic synthesis, including:
- Synthesis of heterocycles: Used in the preparation of various heterocyclic compounds, such as pyrazoles, isoxazoles, and benzo[4,5]imidazo[1,2-a]pyrimidines. [, ]
- Functionalization of silicon surfaces: Used to introduce phenyl and phenylacetylene groups onto silicon surfaces. []
- Synthesis of dendrimers: Employed as a reagent for the construction of carbosilane dendrimers. [, ]
Q12: Have computational methods been used to study the reactivity of lithium phenylacetylide?
A12: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of lithium phenylacetylide addition reactions, particularly in the context of stereoselectivity and the influence of mixed aggregates. [, ]
Q13: How does the presence of electron-withdrawing or electron-donating groups on the phenyl ring affect the reactivity of lithium phenylacetylide?
A13: Electron-withdrawing groups on the phenyl ring decrease the nucleophilicity of the acetylide anion, making it less reactive. Conversely, electron-donating groups increase the electron density on the acetylide anion, enhancing its nucleophilicity and reactivity. []
Q14: What are the typical storage conditions for lithium phenylacetylide?
A14: Lithium phenylacetylide is highly moisture-sensitive and should be stored under an inert atmosphere, typically nitrogen or argon, in a cool, dry place.
Q15: Are there any specific techniques for handling lithium phenylacetylide safely?
A15: Lithium phenylacetylide should be handled with caution using standard air-free techniques, such as Schlenk line or glovebox techniques, to prevent decomposition upon exposure to air and moisture.
Q16: How can the formation and progress of reactions involving lithium phenylacetylide be monitored?
A16: Various analytical techniques can be used to monitor reactions involving lithium phenylacetylide, including:
Q17: What factors influence the solubility of lithium phenylacetylide?
A17: The solubility of lithium phenylacetylide depends on the solvent polarity and the presence of coordinating ligands. It is highly soluble in polar, coordinating solvents like THF, while its solubility is limited in nonpolar solvents like hexane. [, ]
Q18: Are there any alternatives to lithium phenylacetylide for introducing phenylacetylene moieties into molecules?
A18: Yes, several alternatives to lithium phenylacetylide can be used to introduce phenylacetylene units, including:
Q19: How has the use of lithium phenylacetylide evolved in organic synthesis?
A19: Lithium phenylacetylide has been a valuable reagent in organic synthesis for several decades. Its use has evolved alongside the development of new synthetic methodologies and the increasing demand for complex molecules, including natural products, pharmaceuticals, and materials.
Q20: Are there any notable examples of cross-disciplinary applications of lithium phenylacetylide?
A20: The application of lithium phenylacetylide in functionalizing nanocrystalline silicon highlights its cross-disciplinary potential, bridging organic synthesis with materials science. This example showcases its versatility in creating novel materials with tailored properties. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


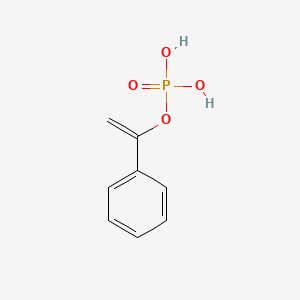
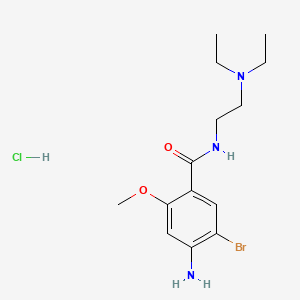
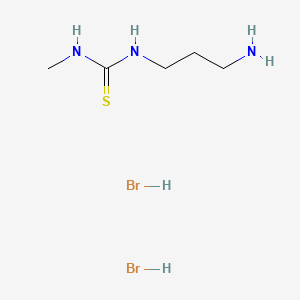
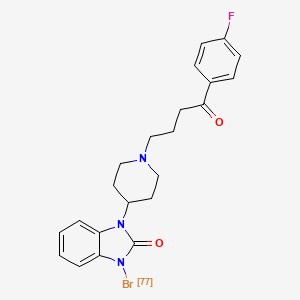
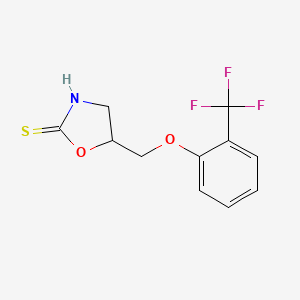
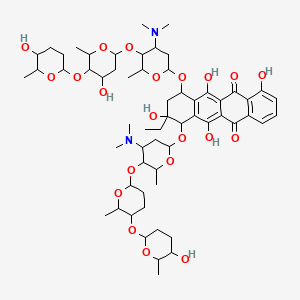
![N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-2H-tetrazole-5-carboxamide](/img/structure/B1226496.png)
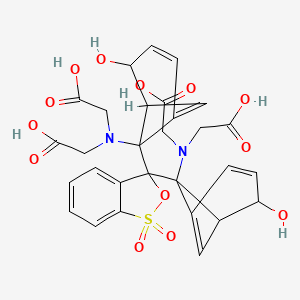

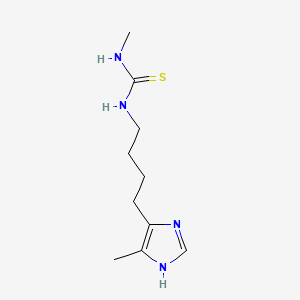
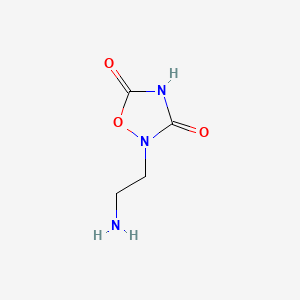


![2-[[3-butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1226508.png)
